molecular formula C18H18O5 B13815277 rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate(Decitabine Impurity)

rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate(Decitabine Impurity)

Cat. No.: B13815277
M. Wt: 314.3 g/mol
InChI Key: VZSJFDWLUVEKDD-RTKIROINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate: Decitabine is a DNA hypomethylating agent used in the treatment of various cancers, including myelogeneous leukemia and metastatic lung cancer. The compound has the molecular formula C18H18O5 and a molecular weight of 314.332 .

Preparation Methods

The preparation of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate involves synthetic routes that typically include the protection of hydroxyl groups and subsequent esterification. The reaction conditions often involve the use of toluene as a solvent and p-toluenesulfonic acid as a catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .

Chemical Reactions Analysis

rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate is primarily used in scientific research as a reference material and impurity standard for Decitabine. Its applications extend to:

    Chemistry: Used in the synthesis and study of nucleoside analogs.

    Biology: Employed in research on DNA methylation and gene expression.

    Medicine: Investigated for its potential role in cancer treatment and epigenetic studies.

    Industry: Utilized in the quality control and standardization of pharmaceutical products

Mechanism of Action

The mechanism of action of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate is closely related to its role as an impurity of Decitabine. Decitabine works by inhibiting DNA methyltransferase, leading to the reactivation of tumor suppressor genes and normalization of gene expression in cancer cells. The molecular targets and pathways involved include the DNA methylation pathway and various epigenetic regulators.

Comparison with Similar Compounds

rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate can be compared with other similar compounds, such as:

    2-Deoxy-D-ribose: A sugar molecule involved in the structure of DNA.

    Decitabine: The parent compound, used as a chemotherapeutic agent.

    5-Azacytidine: Another DNA hypomethylating agent used in cancer treatment.

The uniqueness of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate lies in its specific structure and role as an impurity, which makes it valuable for research and quality control purposes .

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

[(2R,3S)-3,5-dihydroxyoxolan-2-yl]methyl 4-phenylbenzoate

InChI

InChI=1S/C18H18O5/c19-15-10-17(20)23-16(15)11-22-18(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,19-20H,10-11H2/t15-,16+,17?/m0/s1

InChI Key

VZSJFDWLUVEKDD-RTKIROINSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O

Canonical SMILES

C1C(C(OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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